Cas no 695162-87-9 ((R)-4-oxide-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin)
(R)-4-oxide-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin Chemical and Physical Properties
Names and Identifiers
-
- (R)-4-oxide-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
- (11bR)-4-Hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
- AKOS040767127
- MFCD31707595
- (11bR)-4-Hydroxy-2,6-dimesityldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
- (11bR)-4-Hydroxy-2 pound not6-bis(2 pound not4 pound not6-trimethylphenyl)-4-oxide-dinaphtho[2 pound not1-d:1' pound not2'-f][1 pound not3 pound not2]dioxaphosphepin
- 4-Hydroxy-2,6-dimesityldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
- (S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
- (2r,6s)-4-hydroxy-2,6-dimesityldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
- (11bS)-4-Hydroxy-26-bis(246-trimethylphenyl)-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin
- (11bS)-4-Hydroxy-2 pound not6-bis(2 pound not4 pound not6-trimethylphenyl)-4-oxide-dinaphtho[2 pound not1-d:1' pound not2'-f][1 pound not3 pound not2]dioxaphosphepin
- 878111-18-3
- 13-hydroxy-10,16-bis(2,4,6-trimethylphenyl)-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
- CS-0091948
- (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl- 2,2'-diyl hydrogenphosphate
- E74549
- R-4-oxide-4-hydroxy-2,6-bis(2,4,6-triMethylphenyl)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
- F77868
- 695162-87-9
- (11BS)-4-HYDROXY-2,6-BIS(2,4,6-TRIMETHYLPHENYL)-4-OXIDE-DINAPHTHO[2,1-D1,2-F][1,3,2]DIOXAPHOSPHEPIN
- (11bS)-4-Hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
- (11bS)-4-Hydroxy-2,6-dimesityldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
- (11bR)-4-Hydroxy-26-bis(246-trimethylphenyl)-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin
- SCHEMBL296967
- 13-hydroxy-10,16-bis(2,4,6-trimethylphenyl)-12,14-dioxa-13??-phosphapentacyclo[13.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(3)]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one
- CS-0091466
-
- MDL: MFCD31707595
- Inchi: InChI=1S/C38H33O4P/c1-21-15-23(3)33(24(4)16-21)31-19-27-11-7-9-13-29(27)35-36-30-14-10-8-12-28(30)20-32(34-25(5)17-22(2)18-26(34)6)38(36)42-43(39,40)41-37(31)35/h7-20H,1-6H3,(H,39,40)
- InChI Key: No data available
- SMILES: CC1=CC(=C(C(=C1)C)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=C(C=C(C=C7C)C)C)O)C
Computed Properties
- Exact Mass: 584.21164653g/mol
- Monoisotopic Mass: 584.21164653g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 43
- Rotatable Bond Count: 2
- Complexity: 931
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 10.3
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- Color/Form: No data avaiable
- Density: No data available
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- Vapor Pressure: No data available
(R)-4-oxide-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
(R)-4-oxide-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0224-100mg |
(R)-4-oxide-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin |
695162-87-9 | 98%,99%e.e. | 100mg |
¥850.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0224-50mg |
(R)-4-oxide-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin |
695162-87-9 | 98%,99%e.e. | 50mg |
¥480.0 | 2024-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R854211-100mg |
(11bR)-4-Hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin |
695162-87-9 | ≥98%,99%e.e. | 100mg |
¥3,263.00 | 2022-08-31 | |
| abcr | AB496728-250 mg |
(R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl- 2,2'-diyl hydrogenphosphate; . |
695162-87-9 | 250MG |
€350.00 | 2022-09-28 | ||
| abcr | AB496728-1 g |
(R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl- 2,2'-diyl hydrogenphosphate; . |
695162-87-9 | 1g |
€938.00 | 2023-07-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B23600-100mg |
(11bR)-4-Hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin |
695162-87-9 | - | 100mg |
¥4048.0 | 2022-10-09 | |
| abcr | AB496728-1g |
(R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl- 2,2'-diyl hydrogenphosphate; . |
695162-87-9 | 1g |
€938.00 | 2025-04-17 | ||
| A2B Chem LLC | AI67921-100mg |
(11bR)-4-Hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin |
695162-87-9 | 98%,99% ee | 100mg |
$374.00 | 2024-04-19 | |
| Ambeed | A1006142-50mg |
(11bR)-4-Hydroxy-2,6-dimesityldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide |
695162-87-9 | 97% | 50mg |
$78.0 | 2025-04-17 | |
| Ambeed | A1006142-100mg |
(11bR)-4-Hydroxy-2,6-dimesityldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide |
695162-87-9 | 97% | 100mg |
$111.0 | 2025-04-17 |
(R)-4-oxide-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin Suppliers
(R)-4-oxide-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on (R)-4-oxide-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
Introduction to (R)-4-oxide-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin (CAS No. 695162-87-9)
(R)-4-oxide-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin (CAS No. 695162-87-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of phosphorus-containing heterocycles and is characterized by its unique structural features and potential biological activities.
The (R)-4-oxide-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin molecule is notable for its chiral center and the presence of multiple functional groups, including an oxide group and a hydroxyl group. These functional groups contribute to the compound's reactivity and its ability to form stable complexes with various metal ions. The dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin core is a highly conjugated system that imparts unique electronic and steric properties to the molecule.
Recent studies have highlighted the potential of (R)-4-oxide-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin in various biological applications. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, (R)-4-oxide-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin has also been investigated for its potential as an antioxidant. Studies have demonstrated that the compound can effectively scavenge free radicals and protect cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases and other conditions associated with oxidative stress.
The synthesis of (R)-4-oxide-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin involves a multi-step process that requires precise control over reaction conditions to ensure the formation of the desired enantiomer. The chiral center in the molecule plays a crucial role in determining its biological activity and selectivity. Recent advancements in asymmetric synthesis techniques have made it possible to produce this compound with high enantiomeric purity.
One of the key challenges in the development of (R)-4-oxide-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin as a pharmaceutical agent is its solubility and bioavailability. Researchers are actively exploring various strategies to enhance these properties without compromising the compound's stability or activity. For example, prodrug approaches and nanoparticle formulations have shown promise in improving the pharmacokinetic profile of this compound.
Clinical trials are currently underway to evaluate the safety and efficacy of (R)-4-oxide-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Preliminary results from phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses.
Furthermore, (R)-4-oxide-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-Dinaphtho[2,1-d:1', 2' - f ] [ 1,3,2 ] dioxaphosphepin has been studied for its potential use in combination therapy. Research has shown that when used in conjunction with other anti-inflammatory agents or immunomodulators, it can enhance therapeutic outcomes and reduce the required dosage of each individual drug. This synergistic effect could lead to more effective treatment regimens with fewer side effects.
In conclusion, (R)-4-oxide-4-hydroxy-2,6 - bis ( 2,4,6 - trimethylphenyl) - Dinaphtho [ 2,1 - d:1' ,2' - f ] [ 1,3,2 ] dioxaphosphepin (CAS No. 695162 - 87 - 9) represents a promising candidate for further development in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable target for both fundamental studies and applied research aimed at addressing unmet medical needs.
695162-87-9 ((R)-4-oxide-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)